Bicyclo(3.2.2)non-2-ene
CAS No.: 40319-81-1
Cat. No.: VC19623670
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40319-81-1 |
|---|---|
| Molecular Formula | C9H14 |
| Molecular Weight | 122.21 g/mol |
| IUPAC Name | bicyclo[3.2.2]non-2-ene |
| Standard InChI | InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2 |
| Standard InChI Key | BCCQOAANWUKEPI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCC1CC=C2 |
Introduction
Structural and Stereochemical Features
Bicyclo(3.2.2)non-2-ene belongs to the family of bridged bicyclic hydrocarbons, with a nonane backbone fused to two cyclopropane rings. The numbering of the bicyclic system follows IUPAC conventions, where the three bridges consist of three, two, and two carbon atoms, respectively . The double bond at the second position introduces rigidity into the structure, influencing both its electronic properties and stereochemical outcomes.
Conformational Dynamics
The three-carbon bridge in bicyclo(3.2.2)non-2-ene exhibits remarkable mobility, enabling rapid interconversion between equivalent conformers. Nuclear magnetic resonance (NMR) studies at low temperatures (-90°C) failed to resolve distinct signals for these conformers, suggesting an activation energy barrier below 10 kcal/mol . This mobility contrasts with larger bicyclic systems like bicyclo[3.3.1]nonane, where bridge flipping is sterically hindered.
Stereochemical Considerations
The compound exists in two diastereomeric forms: endo and exo, differing in the spatial arrangement of substituents relative to the bicyclic framework. For example, in bicyclo(3.2.2)non-6-en-2-ol derivatives, the endo isomer predominates due to favorable orbital overlap in the transition state during synthesis . The stereochemistry of substituents significantly impacts reactivity, as demonstrated in solvolysis studies where endo-configured tosylates underwent acetolysis 1.5 times faster than their exo counterparts .
Synthetic Methodologies
Electrolytic Decarboxylation
Early synthetic approaches utilized electrolytic decarboxylation of maleic anhydride adducts derived from cyclohepta-1,3-diene . This method proceeds via radical intermediates, generating bridgehead olefins that dimerize unless stabilized by electron-withdrawing groups. While less stereoselective than modern methods, it remains a viable route for accessing polysubstituted derivatives.
Comparative Synthesis Table
Reactivity and Functionalization
Solvolysis Studies
Tosylates of bicyclo(3.2.2)non-2-ene derivatives exhibit distinct reactivity based on substitution patterns:
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C-3 Tosylates: Undergo elimination or direct substitution without neighboring-group participation. For example, bicyclo(3.2.2)non-6-en-3-yl tosylate acetolyzes via an E1 mechanism, yielding allylic acetates .
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C-2 Tosylates: Display enhanced reactivity due to partial conjugation with the double bond. endo-Bicyclo(3.2.2)non-6-en-2-yl tosylate solvolyzes 2.3 times faster than the saturated analog .
Oxidation and Reduction
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Oxidation: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts silyl enol ethers to α,β-unsaturated ketones, enabling further functionalization .
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Asymmetric Reduction: CBS (Corey-Bakshi-Shibata) reduction of ketones derived from bicyclo[3.2.2]non-2-ene achieves >98% enantioselectivity, critical for pharmaceutical intermediates .
Applications in Natural Product Synthesis
Ryanodine Intermediate
The C2-symmetric bicyclo[3.3.2]decene derivative, synthesized from bicyclo[3.2.2]non-2-ene, serves as a key intermediate in ryanodine analogs. Ryanodine modulates calcium release channels, making it a target for muscle relaxants and cardioprotective agents .
Comparison with Related Bicyclic Systems
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